molecular formula C11H10ClN3S B8165573 4-Chloro-6-(3-(methylthio)phenyl)pyrimidin-2-amine

4-Chloro-6-(3-(methylthio)phenyl)pyrimidin-2-amine

Cat. No.: B8165573
M. Wt: 251.74 g/mol
InChI Key: FYOGUOIEHLMVBH-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-(methylthio)phenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are well-known for their presence in biological systems, particularly as components of nucleic acids such as cytosine, thymine, and uracil. This compound is of interest due to its potential pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-(methylthio)phenyl)pyrimidin-2-amine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with an appropriate amine under controlled conditions. One common method involves the use of a base such as sodium ethoxide in ethanol at room temperature, which facilitates the substitution of the chlorine atom with the amine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-(methylthio)phenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide in ethanol.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of various substituted pyrimidines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

Scientific Research Applications

4-Chloro-6-(3-(methylthio)phenyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-(methylthio)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
  • 6-Chloro-2-(methylthio)pyrimidin-4-amine

Uniqueness

4-Chloro-6-(3-(methylthio)phenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and methylthio group on the pyrimidine ring, along with a phenyl group, makes it a versatile scaffold for further functionalization and exploration in various research fields .

Biological Activity

4-Chloro-6-(3-(methylthio)phenyl)pyrimidin-2-amine is a pyrimidine derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and antitumor agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom at the 4-position, an amino group at the 2-position, and a methylthio-substituted phenyl group at the 6-position. These functional groups contribute to its chemical reactivity and biological activity.

Property Details
Molecular Formula C11H12ClN3S
Molecular Weight 255.75 g/mol
Solubility Soluble in dimethyl sulfoxide (DMSO)
Melting Point Not specified in available literature

Kinase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various kinases, which play crucial roles in cell signaling pathways associated with cancer progression. In vitro studies have demonstrated that these compounds can inhibit key kinases such as CDK2 and TRKA, with IC50 values typically ranging from 0.09 to 1.58 µM for CDK2 inhibition .

Antitumor Activity

The compound has shown promise as an antitumor agent through mechanisms involving cell cycle arrest and apoptosis induction. Studies on renal carcinoma cell lines (RFX 393) indicated that treatment with related pyrimidine derivatives resulted in significant cytotoxic effects, with IC50 values of approximately 11.70 µM . The mechanism of action involves interference with the cell cycle, particularly arresting cells in the G0–G1 phase while decreasing S phase progression.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is highly dependent on their structural features. Variations in substituents can significantly affect their potency and selectivity:

Compound Name Structure Key Differences
4-Chloro-6-methoxy-2-amino-pyrimidineStructureContains a methoxy group instead of a methylthio group; may exhibit different bioactivity.
4-Bromo-6-(3-(methylthio)phenyl)pyrimidin-2-amineStructureBromine substituent instead of chlorine; may influence bioactivity and interactions.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target kinases. These studies reveal comparable binding affinities to known inhibitors, suggesting that modifications to the compound's structure could enhance its efficacy .

Case Studies

  • In Vitro Cytotoxicity Assessment : A study evaluated several pyrimidine derivatives against RFX 393 cells, revealing that compounds with methylthio substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts .
  • Cell Cycle Analysis : Compounds were found to induce cell cycle arrest in treated cells, with significant increases in G0–G1 phase populations and reductions in S phase populations, underscoring their potential as therapeutic agents .

Properties

IUPAC Name

4-chloro-6-(3-methylsulfanylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c1-16-8-4-2-3-7(5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOGUOIEHLMVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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